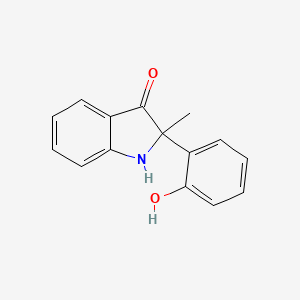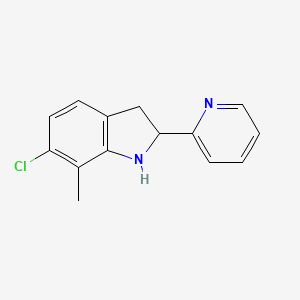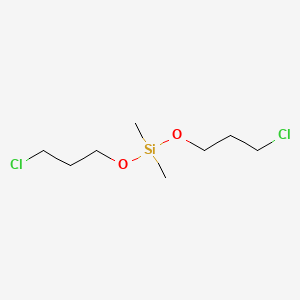
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline: is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves multi-step organic reactions
Indoline Core Synthesis: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methylation: The methyl group can be added using methylating agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated indoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The chloro and pyridin-4-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7th position.
7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chloro group at the 5th position.
5-Chloro-7-methylindoline: Lacks the pyridin-4-yl group.
Uniqueness
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of all three functional groups (chloro, methyl, and pyridin-4-yl) on the indoline core. This combination of groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H13ClN2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3 |
Clé InChI |
AKTFDPCEZXGLIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


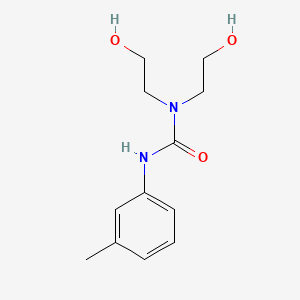
![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)

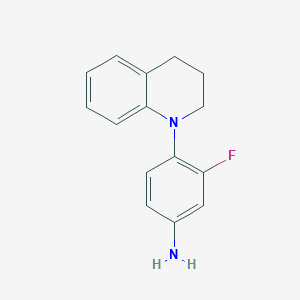
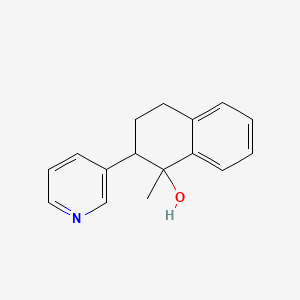

![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)

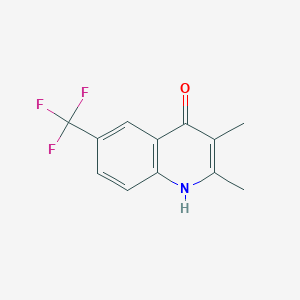
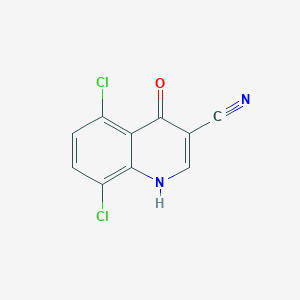
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
